molecular formula C8H16N4S B2821337 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine CAS No. 449746-06-9

3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2821337
CAS No.: 449746-06-9
M. Wt: 200.3
InChI Key: OUIFMSOQDQJLCY-UHFFFAOYSA-N
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Description

3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of propyl and propylsulfanyl groups attached to the triazole ring, making it a unique entity in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of propylamine with a suitable triazole precursor. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction proceeds through the formation of an intermediate, which is then treated with propylsulfanyl reagents under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The propylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propyl-4H-1,2,4-triazol-3-amine
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide

Uniqueness

Compared to similar compounds, 3-propyl-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of both propyl and propylsulfanyl groups. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-propyl-5-propylsulfanyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S/c1-3-5-7-10-11-8(12(7)9)13-6-4-2/h3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIFMSOQDQJLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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